molecular formula C16H30F2N2Sn B13686521 1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole

1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole

Katalognummer: B13686521
Molekulargewicht: 407.1 g/mol
InChI-Schlüssel: VFOXKIAVQLNTJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole is a compound that features both a difluoromethyl group and a tributylstannyl group attached to an imidazole ring. This unique combination of functional groups makes it a valuable compound in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole typically involves the introduction of the difluoromethyl group and the tributylstannyl group onto the imidazole ring through a series of chemical reactions. One common method involves the use of difluoromethylation reagents and organotin compounds. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the successful formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .

Analyse Chemischer Reaktionen

1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the stannyl group or the imidazole ring.

    Substitution: The difluoromethyl and tributylstannyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used but can include various fluorinated and stannylated derivatives .

Eigenschaften

Molekularformel

C16H30F2N2Sn

Molekulargewicht

407.1 g/mol

IUPAC-Name

tributyl-[3-(difluoromethyl)imidazol-4-yl]stannane

InChI

InChI=1S/C4H3F2N2.3C4H9.Sn/c5-4(6)8-2-1-7-3-8;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3;

InChI-Schlüssel

VFOXKIAVQLNTJY-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CN1C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.